
2-Chloromesitylene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloromesitylene

Cat. No.: B157201 Get Quote

An In-Depth Technical Guide to 2-Chloromesitylene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloromesitylene (2-chloro-

1,3,5-trimethylbenzene), a key chemical intermediate. Tailored for researchers, scientists, and

professionals in drug development, this document delves into its physicochemical properties,

spectroscopic signature, synthesis, reactivity, and applications, grounding all information in

established scientific principles.

Core Identification and Physicochemical Properties
2-Chloromesitylene is an aromatic organic compound characterized by a benzene ring

substituted with three methyl groups (a mesitylene core) and one chlorine atom. Its CAS

Number is 1667-04-5.[1] The strategic placement of the bulky methyl groups ortho to the

chlorine atom imparts significant steric hindrance, a feature that is pivotal to its chemical

reactivity and utility as a synthetic building block.

The fundamental properties of 2-Chloromesitylene are summarized in the table below for

quick reference.
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Property Value Source(s)

CAS Number 1667-04-5 [2]

Molecular Formula C₉H₁₁Cl [2]

Molecular Weight 154.64 g/mol [2]

Appearance
Colorless to almost colorless

clear liquid
[3]

Boiling Point 204-206 °C (at 760 mmHg) [1]

Density ~1.05 g/cm³ [4]

Flash Point ~76.8 °C [2]

InChIKey
WDZACGWEPQLKOM-

UHFFFAOYSA-N
[5]

Storage Temperature
2-8 °C, sealed in dry

conditions
[3]

Spectroscopic Characterization
Accurate identification of 2-Chloromesitylene relies on a combination of spectroscopic

techniques. The high symmetry of the parent mesitylene molecule is broken by the chlorine

substituent, leading to a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals. Due to the

molecule's symmetry plane, the two ortho methyl groups are equivalent, giving rise to a

single signal (6H). The para methyl group will appear as a separate signal (3H). The two

aromatic protons are also equivalent and will appear as a singlet (2H). The expected

chemical shifts would be approximately 2.3 ppm for the methyl protons and around 6.9 ppm

for the aromatic protons.

¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to

the plane of symmetry and two signals for the methyl carbons. The carbon atom bearing the

chlorine atom will be significantly downfield. The carbons bearing the two equivalent ortho
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methyl groups will produce one signal, while the carbon with the para methyl group will

produce another. The two unsubstituted aromatic carbons will also be equivalent.[6][7]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[5] Key absorption

bands for 2-Chloromesitylene include:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic, CH₃): ~2850-2970 cm⁻¹

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

C-Cl stretching: ~1000-1100 cm⁻¹ (This can be weak and in a crowded region)

Mass Spectrometry (MS)
The mass spectrum is particularly informative due to the isotopic signature of chlorine.[8]

Molecular Ion Peak: A characteristic feature will be the presence of two peaks for the

molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units. This is due to the natural

abundance of chlorine isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). The relative intensity of the

M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.[9] For

2-Chloromesitylene, these peaks will appear at m/z = 154 and m/z = 156.

Fragmentation: A common fragmentation pattern is the loss of a methyl group (M-15),

leading to a fragment ion at m/z = 139 (with its corresponding M+2 peak at 141).

Synthesis of 2-Chloromesitylene
The most direct and common method for synthesizing 2-Chloromesitylene is the electrophilic

aromatic substitution of mesitylene. The three methyl groups are activating and ortho-, para-

directing. Since all three positions are equivalent and activated, monosubstitution can be

achieved under controlled conditions. The following protocol is based on analogous

halogenation procedures and established chemical principles.[10]
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Caption: Workflow for the synthesis of 2-Chloromesitylene.

Experimental Protocol: Electrophilic Chlorination of
Mesitylene
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated

fume hood with appropriate personal protective equipment (PPE).

Materials:

Mesitylene (1,3,5-trimethylbenzene)

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

Dichloromethane (DCM, anhydrous)

Hydrochloric acid (HCl, dilute aqueous solution)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A three-necked, round-bottomed flask is flame-dried and equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a

bubbler with mineral oil or a scrubber). The system is kept under an inert atmosphere (e.g.,

nitrogen or argon).

Charging the Flask: Mesitylene (1.0 eq) and anhydrous DCM are added to the flask. The

solution is cooled to 0 °C in an ice bath. The Lewis acid catalyst (e.g., AlCl₃, 0.05-0.1 eq) is

added carefully.

Addition of Chlorinating Agent: Sulfuryl chloride (1.0 eq) dissolved in a small amount of

anhydrous DCM is added dropwise from the dropping funnel over 30-60 minutes,

maintaining the temperature at 0 °C. Causality: This slow addition prevents overheating and

minimizes the formation of dichlorinated byproducts. The Lewis acid polarizes the S-Cl bond,

generating a potent electrophile ("Cl⁺" equivalent) that attacks the electron-rich mesitylene

ring.

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Workup: The reaction is quenched by slowly pouring the mixture over crushed ice containing

a small amount of concentrated HCl. The mixture is transferred to a separatory funnel, and

the organic layer is separated.

Washing: The organic layer is washed sequentially with dilute HCl, water, saturated NaHCO₃

solution, and finally brine. Causality: The acid wash removes any remaining catalyst, and the

bicarbonate wash neutralizes any residual acid.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by vacuum distillation to yield pure 2-
Chloromesitylene as a colorless liquid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b157201?utm_src=pdf-body
https://www.benchchem.com/product/b157201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloromesitylene is governed by the interplay of electronic and steric

effects from its substituents.

Steric Hindrance: The two ortho-methyl groups provide significant steric shielding around the

chlorine atom. This hindrance makes direct nucleophilic aromatic substitution (SₙAr) at the C-

Cl bond extremely difficult, as the approach of a nucleophile is sterically blocked.

Grignard Reagent Formation: Despite the steric hindrance, 2-Chloromesitylene can be

converted into its corresponding Grignard reagent, 2-mesitylmagnesium chloride. This is a

powerful synthetic transformation, as it converts the electrophilic aryl halide into a potent

nucleophilic organometallic reagent. This Grignard reagent can then be used in a variety of

carbon-carbon bond-forming reactions.[11]

Metal-Catalyzed Cross-Coupling Reactions: 2-Chloromesitylene can participate in cross-

coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, due to the steric

hindrance, these reactions often require specialized catalysts with bulky phosphine ligands

(e.g., SPhos, XPhos) that are designed to facilitate reductive elimination from sterically

demanding substrates.

Grignard Reaction

Cross-Coupling Reaction

2-Chloromesitylene Mg, THF 2-Mesitylmagnesium
chloride

Electrophile
(e.g., CO₂, Aldehyde)

Substituted
Mesitylene

2-Chloromesitylene Boronic Acid / Stannane
+ Pd Catalyst & Ligand Biaryl Compound

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Chloromesitylene.
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Applications in Research and Drug Development
As a chemical intermediate, 2-Chloromesitylene is not typically an active pharmaceutical

ingredient (API) itself but serves as a crucial building block.[12] Its primary value lies in its

ability to introduce the sterically bulky mesityl group into a target molecule.

Scaffold for Ligand Synthesis: The mesityl group is widely used in the synthesis of ligands for

organometallic catalysis. Its bulk can be used to control the coordination number of a metal

center, influence the selectivity of a reaction (e.g., enantioselectivity), and enhance the

stability of the resulting catalyst.

Steric Control in Drug Candidates: In drug design, steric bulk is often used to modulate the

pharmacological profile of a molecule.[13] A bulky group like mesityl can:

Improve Selectivity: By physically blocking the binding of a molecule to an unintended

receptor or enzyme isoform.

Enhance Metabolic Stability: The bulky group can shield metabolically labile sites on the

molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby

increasing the drug's half-life.

Control Conformation: The steric demand of the mesityl group can lock a molecule into a

specific, biologically active conformation.

While specific drugs derived directly from 2-Chloromesitylene are not prevalent in public

literature, its role as a precursor to more complex, sterically-demanding scaffolds is a key

application in exploratory medicinal chemistry.[14][15]

Safety, Handling, and Disposal
2-Chloromesitylene is classified as an irritant and requires careful handling.[2]

GHS Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]
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May cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[16]

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away

from heat, sparks, and open flames. Use non-sparking tools and take precautionary

measures against static discharge.[17][18]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area,

segregated from incompatible materials such as strong oxidizing agents.[13]

First Aid:

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

plenty of soap and water. Seek medical attention if irritation persists.[16]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting

upper and lower eyelids. Seek immediate medical attention.[16]

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.[16]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Disposal: Dispose of waste in accordance with local, regional, and national environmental

regulations. Do not allow it to enter the sewer system.[19]

Conclusion
2-Chloromesitylene is a valuable and versatile chemical intermediate. Its unique combination

of a reactive chloro-substituent and a sterically demanding trimethylbenzene framework makes

it a strategic building block for organic synthesis. For researchers in materials science and drug

discovery, understanding its properties, synthesis, and reactivity is key to leveraging its

potential in the creation of novel catalysts, ligands, and complex molecular architectures with

tailored steric and electronic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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